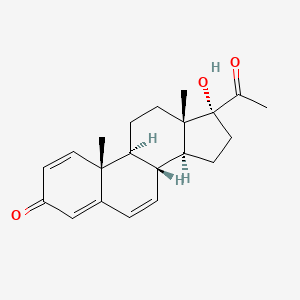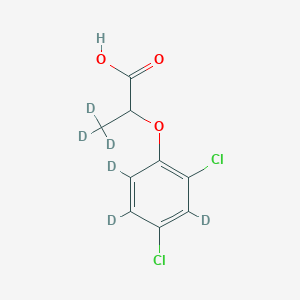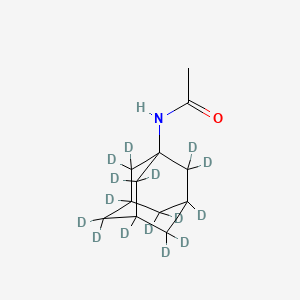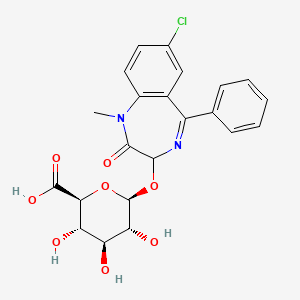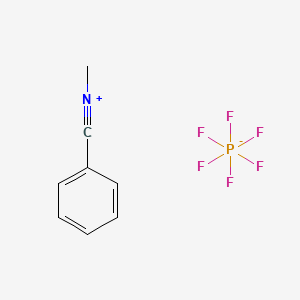
(Phenylmethylidyne)methylammonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (Phenylmethylidyne)methylammonium hexafluorophosphate typically involves the reaction of benzonitrile with methylamine in the presence of hexafluorophosphoric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
(Phenylmethylidyne)methylammonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert it into other derivatives, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(Phenylmethylidyne)methylammonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Researchers explore its potential biological activities, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (Phenylmethylidyne)methylammonium hexafluorophosphate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its precise mode of action .
Comparación Con Compuestos Similares
When compared to similar compounds, (Phenylmethylidyne)methylammonium hexafluorophosphate stands out due to its unique combination of chemical properties and potential applications. Similar compounds include:
- Benzylammonium hexafluorophosphate
- Phenylmethylammonium hexafluorophosphate
- Methylbenzonitrilium hexafluorophosphate
Propiedades
Número CAS |
67674-53-7 |
|---|---|
Fórmula molecular |
C8H8F6NP |
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
N-methylbenzonitrilium;hexafluorophosphate |
InChI |
InChI=1S/C8H8N.F6P/c1-9-7-8-5-3-2-4-6-8;1-7(2,3,4,5)6/h2-6H,1H3;/q+1;-1 |
Clave InChI |
UOJYZAFGIJCTON-UHFFFAOYSA-N |
SMILES canónico |
C[N+]#CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
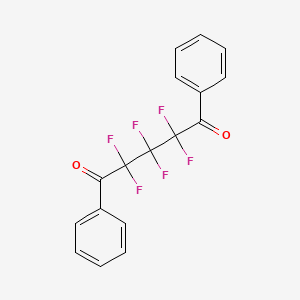

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

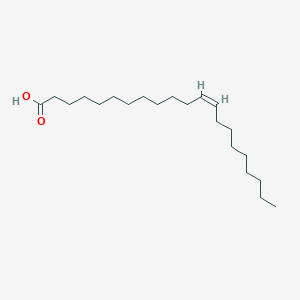
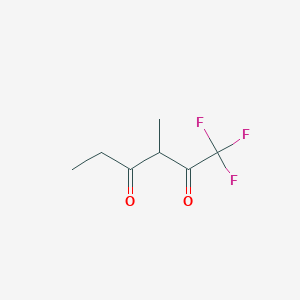
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
